An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodopropane-d7
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodopropane-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1-Iodopropane-d7 (also known as propyl-d7 iodide). This deuterated analog of 1-iodopropane (B42940) is a valuable tool in various scientific disciplines, particularly in mechanistic studies, quantitative analysis, and proteomics research.
Core Chemical Properties
1-Iodopropane-d7 shares similar physical characteristics with its non-deuterated counterpart, 1-iodopropane, but with a higher molecular weight due to the presence of seven deuterium (B1214612) atoms. This isotopic labeling is the basis for its utility in a range of sophisticated analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₃D₇I | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| CAS Number | 59012-23-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 101-102 °C (lit.) | [3] |
| Melting Point | -101 °C (lit.) | |
| Density | 1.820 g/mL at 25 °C | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% (CP) |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for 1-Iodopropane-d7 are often proprietary, a common laboratory-scale approach involves the deuteration of a suitable precursor followed by iodination. A generalized method is described below.
Illustrative Synthesis Workflow
A plausible synthetic route starts from a fully deuterated propanol, such as 1-propanol-d8. The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, before substitution with iodide.
Caption: Generalized synthesis of 1-Iodopropane-d7.
Experimental Protocol: General Synthesis of a Deuterated Alkyl Halide
The following is a generalized protocol for the synthesis of a deuterated alkyl halide from a deuterated alcohol, which can be adapted for 1-Iodopropane-d7.
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Tosylation of the Deuterated Alcohol:
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The deuterated alcohol (e.g., 1-propanol-d8) is dissolved in a suitable solvent like pyridine or dichloromethane.
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The solution is cooled in an ice bath.
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Tosyl chloride is added portion-wise while maintaining the low temperature.
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The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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The reaction mixture is then worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
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The organic layer is washed sequentially with dilute acid (to remove pyridine), water, and brine.
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After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the crude deuterated alkyl tosylate.
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Finkelstein Reaction for Iodination:
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The crude deuterated alkyl tosylate is dissolved in acetone.
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An excess of sodium iodide is added to the solution.
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The mixture is heated under reflux until the reaction is complete (monitored by TLC).
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After cooling, the precipitated sodium tosylate is filtered off.
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The acetone is removed by distillation.
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The residue is partitioned between water and an organic solvent.
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The organic layer is washed, dried, and the solvent is evaporated to give crude 1-Iodopropane-d7.
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Purification
Purification of the crude product is typically achieved by fractional distillation to remove any remaining starting materials, byproducts, or solvent. The purity can be assessed by gas chromatography (GC). For removing small amounts of organic oxygenated impurities like ethers, adsorption onto silica (B1680970) gel can be an effective method.
Spectroscopic Properties
The primary analytical value of 1-Iodopropane-d7 lies in the distinct spectroscopic signals that arise from the deuterium labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a fully deuterated compound like 1-Iodopropane-d7, the proton NMR spectrum will be devoid of signals from the propyl chain. Any observed signals would be due to impurities or incomplete deuteration. For comparison, the ¹H NMR spectrum of non-deuterated 1-iodopropane shows three distinct signals corresponding to the three different proton environments (CH₃, -CH₂-, and -CH₂I).
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¹³C NMR: The ¹³C NMR spectrum of 1-Iodopropane-d7 will show signals for the three carbon atoms, but the coupling patterns will be different due to the presence of deuterium instead of hydrogen. The signals will appear as multiplets due to C-D coupling. The chemical shifts will be similar to those of 1-iodopropane, which are approximately 9.2 ppm (C-I), 26.9 ppm (-CH₂-), and 15.3 ppm (CH₃).
Mass Spectrometry (MS)
The mass spectrum of 1-Iodopropane-d7 is characterized by a molecular ion peak at m/z 177. The fragmentation pattern will be influenced by the stronger C-D bonds compared to C-H bonds. The base peak in the mass spectrum of 1-iodopropane is typically at m/z 43, corresponding to the propyl cation [C₃H₇]⁺, formed by the loss of the iodine atom. For 1-Iodopropane-d7, the corresponding fragment would be the heptadeuterated propyl cation [C₃D₇]⁺ at m/z 50.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Iodopropane-d7 will show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in 1-iodopropane. The C-H stretching vibrations in alkanes typically appear in the range of 2850–2960 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to be shifted to approximately 2100-2200 cm⁻¹. The C-I stretching vibration is expected in the range of 500-600 cm⁻¹.
Applications in Research and Development
Internal Standard for Quantitative Analysis
Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry, including GC-MS and LC-MS. 1-Iodopropane-d7 can serve as an excellent internal standard for the analysis of 1-iodopropane or other related volatile organic compounds.
General Protocol for Use as an Internal Standard in GC-MS:
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Preparation of Standard Solutions: A stock solution of 1-Iodopropane-d7 is prepared in a suitable solvent (e.g., methanol). Working standard solutions are then prepared by diluting the stock solution to a known concentration.
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Sample Preparation: A known volume of the internal standard working solution is added to each sample, calibration standard, and quality control sample.
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Extraction (if necessary): The samples are extracted using an appropriate method, such as liquid-liquid extraction or solid-phase extraction (SPE).
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GC-MS Analysis: An aliquot of the prepared sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and 1-Iodopropane-d7.
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Quantification: The concentration of the analyte is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Caption: Workflow for using 1-Iodopropane-d7 as an internal standard.
Proteomics Research
In quantitative proteomics, stable isotope labeling is a key technique for comparing protein abundance between different samples. Alkylating agents are used to tag specific amino acid residues, and their isotopically labeled counterparts allow for relative quantification. While more complex isobaric tags like TMT and iTRAQ are common, simpler alkylating agents can also be used. 1-Iodopropane-d7 could potentially be used to alkylate cysteine residues in proteins, although this is not a standard application. The general workflow for isobaric labeling is as follows:
Caption: General workflow for quantitative proteomics using isobaric labeling.
Kinetic Isotope Effect (KIE) Studies
The difference in bond strength between C-H and C-D bonds leads to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rate of 1-iodopropane with that of 1-Iodopropane-d7, researchers can gain insights into the reaction mechanism, particularly whether a C-H/C-D bond is broken in the rate-determining step.
General Protocol for a KIE Study:
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Reaction Setup: Two parallel reactions are set up under identical conditions. One reaction uses 1-iodopropane as the substrate, and the other uses 1-Iodopropane-d7.
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Reaction Monitoring: The progress of each reaction is monitored over time by measuring the concentration of the reactant or product using techniques like GC, HPLC, or NMR spectroscopy.
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Rate Constant Calculation: The rate constant for each reaction (kH for 1-iodopropane and kD for 1-Iodopropane-d7) is determined from the kinetic data.
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KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
A primary KIE (typically > 2) suggests that the C-H/C-D bond is broken in the rate-determining step. A secondary KIE (close to 1) indicates that the bond is not broken but is in a position that influences the transition state.
Caption: Logical flow for interpreting kinetic isotope effects.
Safety Information
1-Iodopropane-d7 is a flammable liquid and is toxic if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Iodopropane-d7 is a versatile and valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the unique spectroscopic signature imparted by deuterium labeling, make it an excellent internal standard for quantitative analysis and a powerful probe for elucidating reaction mechanisms through kinetic isotope effect studies. While its direct application in proteomics is less common than more sophisticated reagents, the principles of isotopic labeling it embodies are fundamental to the field. Proper handling and adherence to safety protocols are essential when working with this compound.
